5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride
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Overview
Description
CFI-400437 dihydrochloride is a potent and selective inhibitor of polo-like kinase 4 (PLK4), an enzyme involved in cell cycle regulation and centrosome duplication . This compound is an indolequinone derivative and acts as an ATP-competitive inhibitor with a high selectivity for PLK4, making it a valuable tool in cancer research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
CFI-400437 dihydrochloride is synthesized through a series of chemical reactions involving indolequinone derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
The industrial production of CFI-400437 dihydrochloride involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility . The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Chemical Reactions Analysis
Types of Reactions
CFI-400437 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, methanol) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
CFI-400437 dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
CFI-400437 dihydrochloride exerts its effects by selectively inhibiting PLK4, an enzyme crucial for centrosome duplication and cell cycle progression . By binding to the ATP-binding site of PLK4, the compound prevents the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the normal function of centrosomes, resulting in genetic instability and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
CFI-400945: Another PLK4 inhibitor with similar selectivity and potency.
Centrinone: A selective PLK4 inhibitor with a different chemical structure.
Centrinone-B: A derivative of centrinone with enhanced selectivity for PLK4.
Uniqueness
CFI-400437 dihydrochloride stands out due to its high selectivity for PLK4 and its potent inhibitory effects on cancer cell growth . Unlike some other inhibitors, it also shows activity against Aurora kinases, adding to its versatility in research applications .
Properties
Molecular Formula |
C29H30Cl2N6O2 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15?;; |
InChI Key |
NYCYUHRNBLSJAP-XPDSEMQYSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |
Origin of Product |
United States |
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